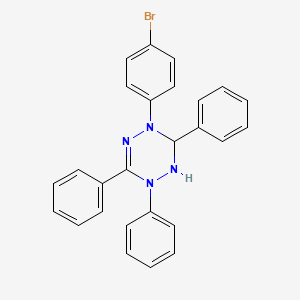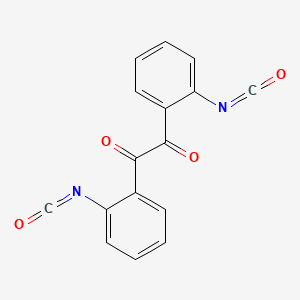![molecular formula C12H12Cl3N3O2 B14382019 2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) CAS No. 88404-47-1](/img/structure/B14382019.png)
2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) is a chemical compound characterized by the presence of a quinazoline core substituted with trichloro groups and linked to ethan-1-ol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, in the presence of reagents like phosphorus oxychloride.
Introduction of Trichloro Groups: The trichloro groups can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Ethan-1-ol Moieties: The final step involves the nucleophilic substitution reaction where ethan-1-ol groups are attached to the quinazoline core. This can be achieved using reagents like sodium ethoxide in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moieties can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trichloro groups can be reduced to form dichloro or monochloro derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroquinazoline core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dichloro or monochloro derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Applications De Recherche Scientifique
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroquinazoline core can bind to the active site of enzymes, inhibiting their activity. The ethan-1-ol moieties may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2,6-Dichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2,6,8-Tribromoquinazolin-4-yl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2,6,8-Trifluoroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) is unique due to the presence of trichloro groups, which can significantly influence its chemical reactivity and biological activity. The combination of the quinazoline core with ethan-1-ol moieties also provides a distinct structural framework that can be exploited for various applications.
Propriétés
Numéro CAS |
88404-47-1 |
|---|---|
Formule moléculaire |
C12H12Cl3N3O2 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-(2,6,8-trichloroquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H12Cl3N3O2/c13-7-5-8-10(9(14)6-7)16-12(15)17-11(8)18(1-3-19)2-4-20/h5-6,19-20H,1-4H2 |
Clé InChI |
CFFCUWDIHCCKMM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N(CCO)CCO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


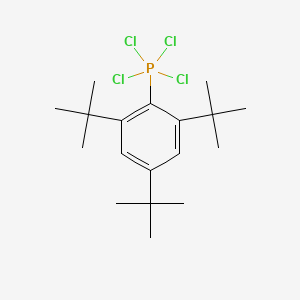
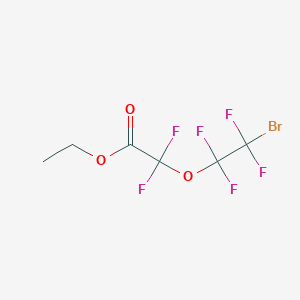
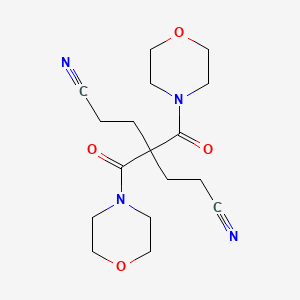
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)

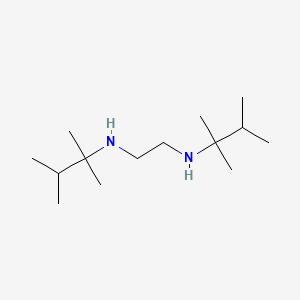
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)

![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
